

# Solubility Profile of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 3-amino-4-piperidin-1-ylbenzoate*

Cat. No.: *B177335*

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## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 3-amino-4-piperidin-1-ylbenzoate** (CAS No. 696616-81-6). Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it outlines the general physicochemical properties of the compound and discusses the expected solubility behavior based on its structural features. This guide is intended to equip researchers with the necessary methodologies to generate robust and reliable solubility data for formulation and drug development purposes.

## Introduction

**Methyl 3-amino-4-piperidin-1-ylbenzoate** is an organic compound with the molecular formula  $C_{13}H_{18}N_2O_2$  and a molecular weight of approximately 234.30 g/mol [1]. As a molecule featuring a benzoate ester, a secondary amine, and a piperidinyl group, its solubility is expected to be influenced by the interplay of these functional groups. Understanding the solubility of this compound in various solvents is critical for its application in pharmaceutical research and development, impacting everything from in vitro assay design to final drug formulation.

This document serves as a practical guide for scientists to experimentally determine the solubility of **Methyl 3-amino-4-piperidin-1-ylbenzoate**.

## Physicochemical Properties

Property	Value	Source
CAS Number	696616-81-6	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	234.30 g/mol	<a href="#">[1]</a>

## Solubility Data

As of the date of this publication, specific quantitative solubility data for **Methyl 3-amino-4-piperidin-1-ylbenzoate** in various solvents is not available in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this critical data. For comparative purposes, a template for data presentation is provided below.

Table 1: Template for Solubility Data of **Methyl 3-amino-4-piperidin-1-ylbenzoate**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (µM)	Method Used
Water	25	Data to be determined	Data to be determined	Shake-Flask
PBS (pH 7.4)	25	Data to be determined	Data to be determined	Shake-Flask
Ethanol	25	Data to be determined	Data to be determined	Shake-Flask
Methanol	25	Data to be determined	Data to be determined	Shake-Flask
DMSO	25	Data to be determined	Data to be determined	Shake-Flask
Acetonitrile	25	Data to be determined	Data to be determined	Shake-Flask
PBS (pH 7.4)	25	Data to be determined	Data to be determined	Kinetic Assay

## General Solubility Expectations

Based on its chemical structure, the solubility of **Methyl 3-amino-4-piperidin-1-ylbenzoate** can be qualitatively predicted:

- **Aqueous Solubility:** The presence of the amino and piperidiny groups, which can be protonated, suggests that the solubility will be pH-dependent. The molecule is expected to be more soluble in acidic aqueous solutions. However, the aromatic ring and the methyl ester group contribute to its hydrophobicity, likely resulting in low intrinsic water solubility. Lower aliphatic amines are generally soluble in water, but this solubility decreases as the carbon chain length increases[2].
- **Organic Solvents:** Benzoate esters are typically soluble in a range of organic solvents[3][4]. It is anticipated that **Methyl 3-amino-4-piperidin-1-ylbenzoate** will be soluble in polar organic

solvents like alcohols (ethanol, methanol) and aprotic polar solvents such as DMSO and acetonitrile. Amines also show good solubility in organic solvents[2][5].

## Experimental Protocols for Solubility Determination

Two primary methods for determining solubility are the thermodynamic equilibrium method (Shake-Flask) and the kinetic solubility assay.

### Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility[6]. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

- **Methyl 3-amino-4-piperidin-1-ylbenzoate** (solid)
- Selected solvents (e.g., water, PBS pH 7.4, ethanol)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Preparation: Add an excess amount of solid **Methyl 3-amino-4-piperidin-1-ylbenzoate** to a vial. The presence of undissolved solid at the end of the experiment is crucial[7].

- **Solvent Addition:** Add a known volume of the desired solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium, typically 24 to 72 hours[7]. The shaking should be vigorous enough to ensure good mixing[7].
- **Phase Separation:** After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
- **Sampling:** Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.
- **Quantification:** Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor.

## Protocol for Kinetic Solubility Assay (Nephelometry)

Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock[8][9]. Nephelometry, which measures light scattering from undissolved particles, is a common technique[9][10].

Materials and Equipment:

- **Methyl 3-amino-4-piperidin-1-ylbenzoate** (dissolved in DMSO as a high-concentration stock, e.g., 10 mM)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96- or 384-well microtiter plates
- Automated liquid handler or multichannel pipettes
- Plate shaker

- Nephelometer (plate reader with light scattering capability)

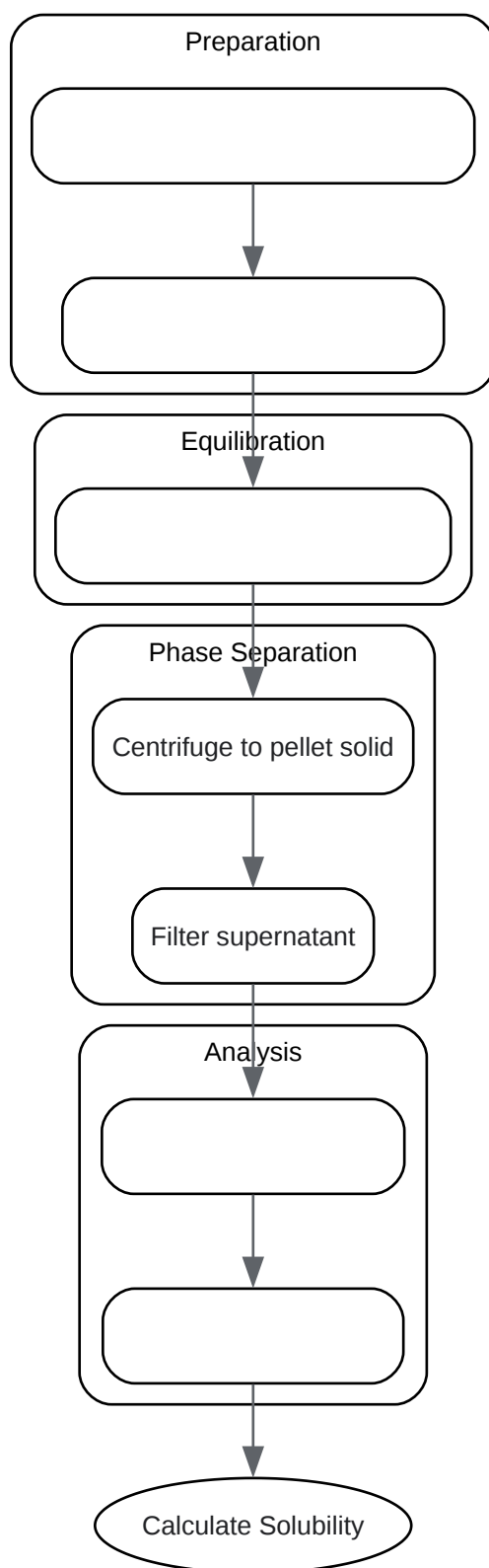
#### Procedure:

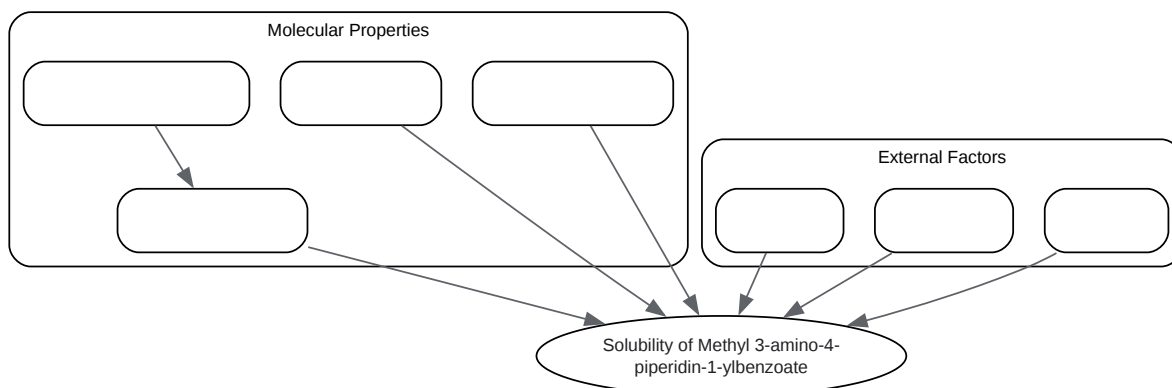
- Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
- Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the aqueous buffer to achieve the desired final concentrations[11].
- Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature for a set period, typically 1 to 2 hours[6][11].
- Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate[10].
- Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation[10].

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.





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